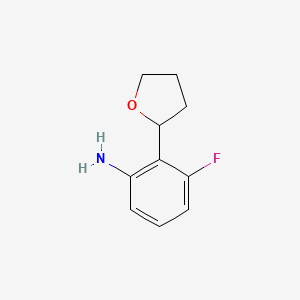

3-Fluoro-2-(tetrahydrofuran-2-yl)aniline

Description

Rationale for Research Focus on 3-Fluoro-2-(tetrahydrofuran-2-yl)aniline

The specific arrangement of substituents in this compound is not arbitrary; it is the result of rational drug design. The compound serves as a key intermediate in the synthesis of novel antibacterial agents designed to combat drug-resistant pathogens. evitachem.com Its structure is a critical component for building complex benzimidazolyl urea (B33335) compounds, which function by inhibiting bacterial gyrase and/or Topoisomerase IV. evitachem.com These enzymes are essential for bacterial DNA replication, making them excellent targets for new antibiotics.

The research focus on this particular aniline (B41778) derivative stems from the need to create new therapeutics for infections that have become difficult to treat, such as those caused by Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus. evitachem.com The tetrahydrofuran (B95107) moiety is also a significant structural feature found in a wide array of biologically active natural products and is known to contribute to the binding affinity of molecules with their biological targets. The combination of the fluoro group and the tetrahydrofuranyl group on the aniline scaffold provides a unique and essential foundation for constructing these next-generation inhibitors.

Overview of Current Research Areas and Methodologies

Current research involving this compound is primarily concentrated in the field of antibacterial drug discovery. evitachem.com The methodologies used involve multi-step organic synthesis to produce complex final compounds.

The synthesis of the intermediate this compound itself is a critical part of this research. According to patent literature, a common synthetic route involves the reaction of a precursor, such as 2-bromo-1-fluoro-3-nitrobenzene, with 2,3-dihydrofuran (B140613). This is followed by a reduction of the nitro group to an amine, typically through catalytic hydrogenation using a catalyst like palladium on carbon. evitachem.com

Once synthesized, this intermediate is used in subsequent steps to build the final complex molecule. These steps often involve forming new rings and adding other functional groups to create the desired benzimidazolyl urea structure. evitachem.com Throughout the synthesis, researchers employ a range of analytical techniques to monitor the reactions and characterize the products. These methodologies include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compounds. evitachem.com

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 1384984-24-0 |

| Molecular Formula | C₁₀H₁₂FNO |

| Molecular Weight | 181.21 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-(oxolan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1,3-4,9H,2,5-6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECDWMFRMOFJGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=C(C=CC=C2F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Fluoro 2 Tetrahydrofuran 2 Yl Aniline and Its Derivatives

Established Synthetic Routes to the Core Aniline (B41778) Structure

The construction of the 3-fluoro-2-(tetrahydrofuran-2-yl)aniline scaffold involves the formation of the core aniline structure, often as the final step, preceded by the assembly of a substituted nitrobenzene (B124822) intermediate. A specific documented synthesis involves a two-stage process beginning with a palladium-catalyzed reaction between 2-bromo-3-fluoronitrobenzene (B1289358) and 2,3-dihydrofuran (B140613). chemicalbook.com This initial step is followed by a reduction that simultaneously converts the nitro group to an amine and saturates the dihydrofuran ring to a tetrahydrofuran (B95107). chemicalbook.com

| Stage | Reactants | Catalyst/Reagents | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1: Coupling | 2-bromo-3-fluoronitrobenzene, 2,3-dihydro-2H-furan | di-μ-bromobis(tri-tert-butylphosphino)dipalladium(I), N-ethyl-N,N-diisopropylamine | 1,4-dioxane, Reflux, 2 h | Crude mixture of 2-(2-fluoro-6-nitrophenyl)-2,3-dihydrofuran and 2-(2-fluoro-6-nitrophenyl)-2,5-dihydrofuran | Not specified (used directly in next step) |

| 2: Reduction | Crude dihydrofuran/nitrobenzene mixture from Stage 1 | 5% Palladium on activated carbon, Hydrogen (H2), Triethylamine | Methanol, 20°C, 45 psi H2 | This compound | 84% |

Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced. youtube.commasterorganicchemistry.com This method is exceptionally flexible, allowing for the synthesis of primary, secondary, and tertiary amines. youtube.com While the direct reductive amination of a fluorinated ketone is a viable strategy, a more common approach to synthesizing primary anilines, including fluoroanilines, is through the reduction of the corresponding nitroaromatic compound. chemicalbook.comresearchgate.net

The reduction of a nitro group is highly efficient and tolerates a wide variety of other functional groups. Common reagents for this transformation include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) with hydrogen gas is a clean and effective method. chemicalbook.comchemicalbook.com This approach was used in the specific synthesis of the title compound. chemicalbook.com

Metal/Acid Systems: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classic and cost-effective reagents for nitro group reduction. researchgate.net The Fe/NH₄Cl system is a milder, near-neutral alternative. researchgate.net

These reduction methods serve as the final step in many synthetic sequences, converting a stable nitro-precursor into the desired reactive aniline.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles, including amines or their precursors, onto an aromatic ring. nih.gov The reaction is particularly effective when the aromatic ring is electron-deficient, typically achieved through the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to a good leaving group. nih.govnih.gov

Halogens often serve as the leaving group, and while aryl chlorides are common, aryl fluorides can also be suitable substrates. nih.gov The high electronegativity of fluorine can activate the ring towards nucleophilic attack. For example, the synthesis of 3-fluoro-4-morpholinoaniline, an intermediate for the antibiotic linezolid, is achieved via an SNAr reaction where morpholine (B109124) displaces a fluorine atom on 1,2-difluoro-4-nitrobenzene. researchgate.net The reaction proceeds by the addition of the nucleophile to form a stabilized Meisenheimer complex, followed by the expulsion of the fluoride (B91410) leaving group. nih.gov

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.org

Buchwald-Hartwig Amination: This reaction class enables the coupling of aryl halides or pseudohalides with a wide range of primary and secondary amines to form anilines and their derivatives. acs.orgnih.govnih.gov The development of sophisticated phosphine (B1218219) ligands has allowed these reactions to proceed with high efficiency and functional group tolerance, even with less reactive aryl chlorides. nih.govnih.gov This method provides a direct route to the C-N bond of the aniline.

Heck and Suzuki-Miyaura Reactions: While Buchwald-Hartwig forms the C-N bond directly, other coupling reactions are used to build the carbon skeleton before the aniline is revealed (e.g., from a nitro group). The synthesis of this compound utilizes a Heck-type reaction to form the C-C bond between the fluorinated aromatic ring and the dihydrofuran moiety. chemicalbook.com Similarly, the Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron species, is a versatile method for constructing complex biaryl systems or introducing alkyl groups that can be later functionalized.

Beyond the primary coupling and reduction steps, various cyclization and functionalization methods are employed to construct the heterocyclic portions of complex anilines. In the synthesis of the title compound, the saturation of the dihydrofuran ring via catalytic hydrogenation is a key cyclization-related functionalization. chemicalbook.com

More complex strategies involve intramolecular reactions to form rings. For instance, 1,5-hydride transfer-triggered cyclizations of substituted anilines can produce fused heterocyclic systems. nih.gov Studies on 2-(2-vinyl)phenoxy-tert-anilines have shown that thermal or Lewis acid-catalyzed conditions can lead to the formation of eight-membered oxazonine rings or unique dimeric octahydro-dipyrroloquinoline structures through complex cyclization cascades. nih.gov These advanced methods highlight the potential for creating diverse scaffolds attached to the aniline core.

Stereoselective Synthesis and Chiral Resolution Techniques for Tetrahydrofuran Moiety

The tetrahydrofuran (THF) ring in this compound contains a stereocenter at the C2 position. The synthesis described in the literature does not employ chiral reagents, and therefore produces a racemic mixture of the (R) and (S) enantiomers. chemicalbook.com Achieving stereocontrol in the synthesis of substituted tetrahydrofurans is a well-developed field, driven by the prevalence of this motif in natural products. nih.gov

Several strategies can be envisioned to produce an enantiomerically pure or enriched version of the title compound:

Asymmetric Cyclization: Stereoselective methods often rely on the intramolecular cyclization of a chiral precursor. This can include the electrophile-induced cyclization of γ-hydroxy alkenes or the O-alkylation of enolates with tethered epoxides. nih.govorganic-chemistry.org Nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones is another powerful method for constructing chiral THF rings with high enantioselectivity. rsc.org

Catalytic Asymmetric Synthesis: A highly versatile approach involves a two-step catalytic sequence. For example, a Pd-catalyzed Hayashi–Heck arylation of 2,3-dihydrofuran with an aryl triflate can establish a stereocenter with high enantioselectivity. thieme-connect.com This can be followed by a subsequent diastereoselective transformation, such as a rhodium-catalyzed hydroformylation, to install a second substituent and finalize the chiral THF ring. thieme-connect.com

Chiral Resolution: A classical approach involves the separation of the final racemic aniline product. This can be achieved by forming diastereomeric salts with a chiral acid (like tartaric acid or camphorsulfonic acid), which can then be separated by crystallization, followed by liberation of the free amine. Alternatively, chiral chromatography can be used to separate the enantiomers directly.

Advanced Synthetic Methodologies for Analogues and Scaffold Diversification

The development of analogues of this compound is crucial for exploring structure-activity relationships in drug discovery programs. The synthetic routes described provide multiple points for diversification.

Starting Material Modification: The most straightforward approach is to vary the initial building blocks. In the Heck-based synthesis, using different substituted 2-halo-fluoronitrobenzenes or employing different cyclic or acyclic alkenes in place of dihydrofuran would generate a library of analogues with diverse substitution patterns on both the aniline and tetrahydrofuran rings. chemicalbook.com

Late-Stage Functionalization: A more modern and efficient strategy is late-stage functionalization, where a core scaffold is modified in the final steps of a synthesis. Direct C-H activation and fluorination, for example, could introduce additional fluorine atoms onto the aromatic ring or even the tetrahydrofuran moiety, a process that is highly desirable in pharmaceutical chemistry. springernature.comcas.cn Palladium-catalyzed methods for C-H fluorination, while challenging, represent a frontier in the field. springernature.com

Scaffold Hopping: Advanced cyclization strategies allow for the creation of related but structurally distinct heterocyclic systems. For instance, applying the conditions for oxazonine formation to precursors of the title compound could lead to novel ring-expanded analogues. nih.gov Similarly, employing visible-light-mediated deoxygenative cyclizations could open pathways to different substitution patterns on the THF ring. nih.gov These approaches enable "scaffold hopping," a key strategy for navigating chemical space to find compounds with improved properties.

Strategies for Introducing Substituted Tetrahydrofuran Moieties

The incorporation of a tetrahydrofuran (THF) ring at the ortho position to the aniline group is a significant synthetic challenge. Methodologies often involve the coupling of a pre-functionalized aromatic ring with a THF precursor or the direct C-H functionalization of THF itself.

A direct and effective route involves a palladium-catalyzed Heck-type reaction between an activated aryl halide and a cyclic enol ether, such as 2,3-dihydrofuran. chemicalbook.com For instance, the synthesis of the nitro-aromatic precursor to the target aniline has been achieved by reacting 2-bromo-3-fluoronitrobenzene with 2,3-dihydrofuran. This reaction is catalyzed by a palladium complex, such as di-μ-bromobis(tri-tert-butylphosphino)dipalladium(I), in a suitable solvent like 1,4-dioxane. chemicalbook.com

Beyond this specific example, a broader range of strategies for the α-C–H functionalization of THF has been developed, offering alternative pathways to similar structures. These modern methods often leverage photocatalysis or other transition metals to activate the otherwise inert C-H bond at the C2 position of the THF ring.

Key strategies for introducing THF moieties onto aromatic or other organic scaffolds are summarized below:

| Methodology | Catalyst/Reagent | Key Features | Reference(s) |

| Palladium-Catalyzed Coupling | Di-μ-bromobis(tri-tert-butylphosphino)dipalladium(I) | Couples aryl halides with dihydrofuran. | chemicalbook.com |

| Photocatalytic C-H Functionalization | 4-CzIPN / nBu4NBr | Metal-free approach using a photocatalyst to generate bromine radicals that selectively activate the α-C–H bond of THF for cross-couplings. rsc.org | rsc.org |

| Rhodium-Catalyzed C-H Insertion | Dirhodium tetrakis(S-(N-dodecylbenzenesulfonyl)prolinate) (Rh2(S-DOSP)4) | Utilizes rhodium carbenoids for asymmetric C-H activation and insertion into the THF ring, offering high chemo- and regioselectivity. emory.edu | emory.edu |

| Zinc-Mediated C-H Activation | Zinc powder / Dibromocyclopropane | A mild method for C-H activation of THF and subsequent regioselective addition to alkynes. rsc.orgthieme-connect.com | rsc.orgthieme-connect.com |

| Visible-Light Photocatalysis | Eosin Y / t-BuOOH | Enables the direct vinylation of THF with alkynes via C-H bond functionalization under mild conditions using household lightbulbs. acs.org | acs.org |

These diverse methods highlight the versatility of modern organic synthesis in creating C-C bonds with THF, providing a toolbox for chemists to construct complex molecules like this compound.

Regioselective Fluorine Introduction Techniques

Achieving the correct placement of the fluorine atom on the aniline ring is critical. The regioselectivity of fluorination reactions is governed by the electronic properties of the substrate and the nature of the fluorinating agent. Two primary strategies are employed: electrophilic fluorination on an electron-rich ring and nucleophilic aromatic substitution on an electron-deficient ring.

Electrophilic Fluorination: This approach involves the reaction of an aromatic compound with an electrophilic "F+" source. researchgate.netwikipedia.org A variety of N-F reagents, such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI), are commonly used due to their stability and effectiveness. wikipedia.orgnumberanalytics.comalfa-chemistry.com Electrophilic fluorination typically follows the standard directing rules for electrophilic aromatic substitution (SEAr), where activating groups like amines direct ortho- and para-. However, controlling regioselectivity between these positions can be challenging. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): This is an alternative and often highly regioselective method. byjus.com It requires the presence of a strong electron-withdrawing group (EWG), such as a nitro group (–NO₂), positioned ortho or para to a leaving group (e.g., another halogen). libretexts.org In the synthesis of this compound, a common strategy involves introducing the fluorine via an SNAr reaction on a precursor like 1,2-difluoro-4-nitrobenzene, where a nucleophile displaces one of the fluorine atoms. researchgate.net Subsequently, the remaining fluorine atom is positioned correctly relative to the nitro group. The rate-determining step is the initial attack of the nucleophile, and the high electronegativity of fluorine actually helps to activate the ring for this attack, even though fluoride is typically a poor leaving group. libretexts.orgmasterorganicchemistry.com

A comparison of these two fundamental fluorination techniques is presented below:

| Technique | Mechanism | Required Substrate | Common Reagents | Key Features | Reference(s) |

| Electrophilic Fluorination | Electrophilic Aromatic Substitution (SEAr) | Electron-rich aromatic ring | Selectfluor®, NFSI, N-fluoropyridinium salts | Follows ortho/para directing rules for activating groups; regioselectivity can be a challenge. | researchgate.netwikipedia.orgnumberanalytics.comalfa-chemistry.com |

| Nucleophilic Aromatic Substitution (SNAr) | Addition-Elimination | Electron-poor aromatic ring with a leaving group and a strong ortho/para EWG (e.g., -NO₂) | Alkali metal fluorides (e.g., KF) | High regioselectivity determined by the position of the EWG; fluorine can act as both the incoming nucleophile and the leaving group. | byjus.commasterorganicchemistry.comnih.govchemistrysteps.com |

Derivatization at Aniline Nitrogen and Aromatic Ring Positions

Once the core structure of this compound is assembled, it can be further modified at the aniline nitrogen or at other positions on the aromatic ring to generate a library of derivatives.

Derivatization at the Aniline Nitrogen: The primary amine of the aniline is a versatile functional handle. It can readily undergo a variety of transformations, including:

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

N-Alkylation: Introduction of alkyl groups, though this can be difficult to control and may lead to over-alkylation.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction can be used to form the aniline itself from an aryl halide or triflate, or to couple the aniline with other aryl halides to create diarylamines. libretexts.orgresearchgate.net The reaction typically involves a palladium catalyst, a phosphine ligand, and a base.

Derivatization at the Aromatic Ring: Further functionalization of the aromatic ring can be achieved through various methods. For instance, palladium-catalyzed C-H amination can introduce additional nitrogen-based substituents directly onto the ring, guided by the existing functional groups. acs.orgepfl.ch Protection of the aniline nitrogen, often as a carbamate (B1207046) (e.g., tert-butoxycarbonyl, Boc), is frequently necessary to prevent side reactions and to direct subsequent transformations on the aromatic ring. google.com

The table below summarizes common derivatization reactions for anilines:

| Reaction Type | Reagents | Product | Key Features | Reference(s) |

| N-Acylation | Acid Chloride (RCOCl), Base | Amide (ArNHCOR) | A robust and high-yielding reaction. | - |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl), Base | Sulfonamide (ArNHSO₂R) | Forms stable sulfonamides, which are important in medicinal chemistry. nih.gov | nih.gov |

| Buchwald-Hartwig Amination | Aryl Halide (Ar'-X), Pd Catalyst, Ligand, Base | Diarylamine (ArNHAr') | A versatile method for C-N bond formation. libretexts.orgresearchgate.net | libretexts.orgresearchgate.net |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine | Forms new C-N bonds via an imine intermediate. | - |

| Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Boc-protected Amine | Protects the nitrogen from unwanted reactions and can act as a directing group. google.com | google.com |

Mechanistic Studies of Key Synthetic Transformations

Understanding the mechanisms of the reactions used to synthesize this compound is crucial for optimizing reaction conditions and predicting outcomes.

Palladium-Catalyzed Cross-Coupling: The mechanism of reactions like the Buchwald-Hartwig amination is well-studied. libretexts.orgresearchgate.net The catalytic cycle generally begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming a Pd(II) species. This is followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.orgresearchgate.net

Electrophilic Fluorination: The mechanism of electrophilic aromatic fluorination with N-F reagents has been a subject of investigation. It is generally accepted to proceed via a polar SEAr pathway. researchgate.netresearchgate.net This involves the attack of the electron-rich aromatic ring on the electrophilic fluorine, leading to the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. researchgate.net The subsequent loss of a proton from this intermediate restores aromaticity and yields the fluorinated product. researchgate.net Kinetic isotope effect studies have shown that the initial fluorination step, rather than the deprotonation, is typically the rate-determining step. researchgate.netresearchgate.net In some cases, a single electron transfer (SET) mechanism may also be operative. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism is a two-step addition-elimination process. nih.govchemistrysteps.com In the first, rate-determining step, the nucleophile (e.g., F⁻) attacks the carbon atom bearing the leaving group. libretexts.orgchemistrysteps.com This attack disrupts the aromaticity of the ring and forms a highly resonance-stabilized anionic intermediate called a Meisenheimer complex. nih.gov The presence of a strong electron-withdrawing group ortho or para to the site of attack is essential for stabilizing the negative charge of this intermediate. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored to give the final substituted product. nih.gov

Structure Activity Relationship Sar Studies of 3 Fluoro 2 Tetrahydrofuran 2 Yl Aniline Analogues

Influence of Fluorine Substitution on Molecular Recognition and Bioactivity Modulation

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a variety of properties, including metabolic stability, binding affinity, and bioavailability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, which can prevent metabolic breakdown by enzymes like cytochrome P-450. researchgate.net In the context of 3-fluoro-2-(tetrahydrofuran-2-yl)aniline analogues, the fluorine atom's position and electronic influence are critical determinants of their interaction with biological targets.

Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere of a hydrogen atom or a hydroxyl group. researchgate.net This substitution can lead to altered electronic distributions within the aniline (B41778) ring, influencing its ability to participate in crucial noncovalent interactions such as hydrogen bonds and halogen bonds. researchgate.net For instance, studies on substituted anilines have shown that fluorine substitution can increase the hydrogen bond donating capacity of the adjacent amino group, a key interaction for binding to many biological targets. researchgate.netnih.gov

Table 1: Comparison of Bioactivity in Fluorinated Analogues

| Compound Analogue | Position of Fluorine | Relative Bioactivity | Reference |

|---|---|---|---|

| 2-Arylvinylquinoline | 4-fluoro | High | nih.gov |

| 2-Arylvinylquinoline | 3-fluoro | Moderate | nih.gov |

Impact of Tetrahydrofuran (B95107) Moiety Conformation and Substituents on Molecular Interactions

Substituents on the THF ring can form specific interactions with the target protein. For example, in the design of HIV-1 protease inhibitors, the bis-tetrahydrofuran ligand has been shown to be a highly potent P2 ligand, forming critical interactions with the enzyme's backbone. nih.gov The stereochemistry of these substituents is also paramount. Different stereoisomers can exhibit vastly different biological activities due to the specific three-dimensional arrangement required for optimal binding. For instance, the synthesis of marine-derived terpenoids containing THF rings often focuses on controlling the stereochemistry to achieve the desired biological profile. mdpi.com

Role of Aniline Substituents in Ligand-Target Binding and Specificity

The aniline moiety serves as a versatile scaffold in drug discovery, but its properties can be finely tuned by the introduction of various substituents. These substituents can modulate the electronic properties, lipophilicity, and steric profile of the aniline ring, thereby influencing its binding to a biological target. researchgate.net

Electron-withdrawing groups, for instance, can increase the acidity of the aniline protons, potentially enhancing hydrogen bonding interactions with the target. nih.gov Conversely, electron-donating groups can increase the basicity of the aniline nitrogen. researchgate.net The position of the substituent on the aniline ring is also critical. Studies on substituted ketamine esters revealed that 2- and 3-substituted compounds were generally more active than their 4-substituted counterparts, indicating a specific spatial requirement for optimal interaction with the target receptor. mdpi.com

The nature of the substituent itself plays a significant role. For example, in the development of radiosensitizers, various derivatives of 4-(2-cyclohexylethoxy)aniline (B183823) were synthesized to modulate the Keap1-Nrf2-ARE pathway. researchgate.net The choice of substituents can also mitigate potential toxicities associated with the aniline core by altering its metabolic profile. By strategically replacing or modifying aniline substituents, medicinal chemists can enhance a compound's selectivity for its intended target, thereby reducing off-target effects.

Table 2: Influence of Aniline Substituent Position on Activity

| Compound Series | Substituent Position | General Activity Trend | Reference |

|---|---|---|---|

| Substituted Ketamine Esters | 2- and 3- | More Active | mdpi.com |

Conformational Analysis and its Correlation with Functional Activity

The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its biological activity. Conformational analysis aims to understand the preferred spatial arrangements of a molecule and how these relate to its ability to interact with a biological target. For analogues of this compound, the relative orientation of the fluorinated aniline ring and the tetrahydrofuran moiety is of particular importance.

Computational methods, such as potential energy surface scans, are often employed to determine the most stable conformations and the energy barriers to rotation around key single bonds. olemiss.edu For molecules containing furan (B31954) rings, planar conformations are often associated with more efficient electronic properties. olemiss.edu The rigidity of the system is also a key factor; a more rigid molecule may pay a smaller entropic penalty upon binding to a target, leading to higher affinity.

Computational and Theoretical Investigations of 3 Fluoro 2 Tetrahydrofuran 2 Yl Aniline

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. A DFT study of 3-Fluoro-2-(tetrahydrofuran-2-yl)aniline would provide significant insights into its stability, reactivity, and spectroscopic properties. Such an analysis would typically involve geometry optimization to find the most stable conformation of the molecule.

Subsequent calculations could determine key electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electron density distribution around the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP map would likely show negative potential around the fluorine and nitrogen atoms, indicating their nucleophilic character, while the hydrogen atoms of the aniline (B41778) and the tetrahydrofuran (B95107) ring would exhibit positive potential, indicating their electrophilic nature. This information is invaluable for predicting how the molecule might interact with other chemical species.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 4.6 eV | Suggests good chemical stability. |

| Dipole Moment | 2.5 D | Indicates a polar nature. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a molecule (ligand) binds to a specific target protein. google.com These methods are fundamental in drug discovery for assessing the potential of a compound to act as an inhibitor or activator of a biological target. researchgate.net

In a hypothetical scenario where this compound is being investigated as a potential drug candidate, molecular docking would be the first step. google.com A library of potential protein targets would be selected, and docking simulations would predict the preferred binding orientation of the compound within the active site of each protein. researchgate.net The output of these simulations is typically a binding affinity score, which estimates the strength of the interaction.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value | Interpretation |

| Binding Affinity | -8.2 kcal/mol | Strong predicted binding to the target. |

| Key Interacting Residues | ASP-145, LYS-72, PHE-80 | Highlights the specific amino acids involved in binding. |

| Number of Hydrogen Bonds | 3 | Indicates significant hydrogen bonding interactions. |

Analysis of Non-Covalent Interactions and Intermolecular Forces

The study of non-covalent interactions is crucial for understanding the three-dimensional structure and packing of molecules in the solid state, as well as their interactions in a biological context. nih.govresearchgate.net Techniques such as Hirshfeld surface analysis can provide quantitative insights into these forces. chemicalbook.com

For this compound, an analysis of non-covalent interactions would reveal the nature and strength of forces such as hydrogen bonds, halogen bonds (involving the fluorine atom), and van der Waals interactions. ambeed.com The aniline group can act as a hydrogen bond donor, while the nitrogen and fluorine atoms, as well as the oxygen in the tetrahydrofuran ring, can act as hydrogen bond acceptors.

Understanding these interactions is important for predicting the crystal packing of the compound and its physical properties, such as melting point and solubility. In a biological context, these non-covalent interactions are the primary drivers of ligand-receptor binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.comresearchgate.net These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. nih.gov

To develop a QSAR model for this compound and its derivatives, a dataset of structurally similar compounds with known biological activities would be required. chemicalbook.com Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed biological activity. chemicalbook.com

A validated QSAR model could be used to predict the activity of new derivatives of this compound, allowing for the prioritization of synthetic efforts towards the most promising candidates. researchgate.net

Table 3: Example of Molecular Descriptors Used in a Hypothetical QSAR Model

| Descriptor | Description | Potential Influence on Activity |

| LogP | Octanol-water partition coefficient | Relates to hydrophobicity and cell membrane permeability. |

| Molecular Weight | Mass of the molecule | Can influence binding and pharmacokinetics. |

| Polar Surface Area | Surface area of polar atoms | Affects solubility and transport properties. |

| Number of H-bond Donors/Acceptors | Count of hydrogen bonding groups | Crucial for specific interactions with biological targets. |

Prediction of Synthetic Accessibility and Mechanistic Pathways

While experimental synthetic routes provide definitive methods for producing a compound, computational tools can be used to predict synthetic accessibility and explore potential synthetic pathways. For this compound, a known synthetic method involves the reaction of 2-bromo-3-fluoronitrobenzene (B1289358) with 2,3-dihydrofuran (B140613), followed by reduction of the nitro group. mdpi.com

Computational approaches can complement this by retrospectively analyzing the structure of this compound to suggest alternative disconnections and, therefore, different synthetic strategies. Furthermore, computational chemistry can be used to study the reaction mechanisms of the known synthesis in detail. For example, DFT calculations could be used to model the transition states of the key reaction steps, providing insights into the reaction kinetics and helping to optimize reaction conditions such as temperature and catalyst choice.

Predictive models for synthetic accessibility can also score a molecule based on the complexity of its structure and the availability of starting materials, which can be a useful filter in the early stages of drug discovery.

Spectroscopic and Structural Characterization in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Fluoro-2-(tetrahydrofuran-2-yl)aniline in solution. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment of each nucleus, enabling the assignment of stereochemistry and the study of conformational preferences.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aniline (B41778) amine (-NH₂) protons, and the protons of the tetrahydrofuran (B95107) (THF) ring. The aromatic region would display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The protons on the aniline ring are influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. The THF moiety presents a chiral center at the C2 position, leading to diastereotopic protons within the ring, which would appear as distinct and complex multiplets.

¹³C NMR spectroscopy complements the proton data. The carbon signals are spread over a wide chemical shift range, with the aromatic carbons appearing between 110-160 ppm. The carbon directly bonded to fluorine (C-F) would exhibit a large one-bond coupling constant (¹JCF), a hallmark of fluorinated organic compounds. The chemical shifts of the THF ring carbons confirm its presence and provide further insight into the molecule's conformation.

¹⁹F NMR is crucial for directly observing the fluorine environment. For this compound, a single resonance is expected, which would be split by couplings to nearby aromatic protons. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential to unambiguously assign all proton and carbon signals and to establish the connectivity between the aniline and THF fragments. Furthermore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space interactions, providing critical data for determining the preferred conformation and the relative orientation of the two ring systems.

Table 1: Predicted ¹H NMR Chemical Shifts and Couplings (Based on analogous structures and standard chemical shift values)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic H | 6.5 - 7.2 | d, t, m | J(H,H) ≈ 7-9, J(H,F) ≈ 5-10 |

| Aniline NH₂ | 3.5 - 4.5 | br s | - |

| THF C2-H | 4.8 - 5.2 | t or dd | J(H,H) ≈ 6-8 |

| THF CH₂ | 1.8 - 2.2, 3.8 - 4.1 | m | - |

Table 2: Predicted ¹³C NMR Chemical Shifts (Based on analogous structures and standard chemical shift values)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Coupling to ¹⁹F |

| Aromatic C-F | 158 - 162 | ¹J(C,F) ≈ 240-250 Hz |

| Aromatic C-N | 145 - 150 | ³J(C,F) ≈ 3-5 Hz |

| Aromatic C-C(THF) | 120 - 125 | ³J(C,F) ≈ 2-4 Hz |

| Aromatic CH | 110 - 130 | ²⁻⁴J(C,F) ≈ 3-25 Hz |

| THF C2 | 75 - 80 | - |

| THF C3, C4, C5 | 25 - 35, 65 - 70 | - |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, allowing for the unambiguous confirmation of its elemental formula, C₁₀H₁₂FNO. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to generate the molecular ion [M+H]⁺.

The accurate mass measurement provided by HRMS distinguishes the target compound from other molecules with the same nominal mass. For C₁₀H₁₂FNO, the expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 182.0981 Da.

Tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation pathways of the molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. This pattern serves as a structural fingerprint. For this compound, key fragmentation pathways would likely include:

Loss of the tetrahydrofuranyl radical: A primary fragmentation would be the cleavage of the C-C bond between the aniline and THF rings, resulting in a fragment corresponding to the tetrahydrofuranyl cation or the loss of a C₄H₇O radical from the molecular ion.

Fragmentation of the THF ring: The THF ring itself can undergo fragmentation, such as the loss of a molecule of water (H₂O) or ethylene (B1197577) (C₂H₄).

Cleavage within the aniline ring: While less common, fragmentation of the aromatic ring can also occur under higher energy conditions.

In-source fragmentation of similar fluoro-organic compounds has been noted, which can sometimes complicate analysis but also provides structural clues. nih.gov The analysis of fluoroaniline (B8554772) compounds has shown characteristic ions; for instance, 4-fluoroaniline (B128567) is monitored at an m/z of 112, corresponding to the protonated molecule. nih.gov

Table 3: Predicted HRMS Data and Key Fragments

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₁₀H₁₃FNO⁺ | 182.0981 | Molecular Ion |

| [M-C₄H₇O]⁺ | C₆H₆FN⁺ | 111.0484 | Loss of tetrahydrofuranyl radical |

| [C₄H₇O]⁺ | C₄H₇O⁺ | 71.0497 | Tetrahydrofuranyl cation |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Packing

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a single crystal. This technique is capable of determining bond lengths, bond angles, and torsional angles with very high precision. For a chiral molecule like this compound, X-ray analysis of a suitable crystal can establish the absolute stereochemistry of the chiral center at C2 of the furan (B31954) ring.

The crystal structure would reveal the conformation of the THF ring (typically an envelope or twist conformation) and the relative orientation of the aniline and THF rings in the solid state. This orientation is governed by a combination of steric and electronic effects.

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Complex Systems

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. The spectra for this compound would exhibit characteristic bands for the N-H, C-H, C-F, C-N, and C-O bonds.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, sharp bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and antisymmetric N-H stretching vibrations of the primary amine group. tandfonline.com Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the THF ring are found just below 3000 cm⁻¹. The C-F stretching vibration gives rise to a strong, characteristic absorption in the 1200-1350 cm⁻¹ region. The C-N stretching of the aromatic amine is expected around 1250-1350 cm⁻¹, and the C-O-C stretching of the THF ether linkage would appear as a strong band around 1050-1150 cm⁻¹. researchgate.netcore.ac.uk

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring stretching vibrations, which give strong signals in Raman spectra, are expected in the 1400-1620 cm⁻¹ region. researchgate.net The symmetric "ring breathing" mode of the substituted benzene (B151609) ring often produces a particularly strong and sharp Raman band. While N-H and O-H stretches are often weak in Raman, the C-H and C-C stretching vibrations are typically strong, providing a clear fingerprint of the molecule's carbon skeleton. The analysis of substituted anilines shows that substituents have a clear effect on the position and intensity of the ring's vibrational modes. researchgate.netscirp.org

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | IR Intensity | Raman Intensity | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | Strong | Weak | 3300 - 3500 |

| Aromatic C-H Stretch | Medium | Strong | 3000 - 3100 |

| Aliphatic C-H Stretch | Medium-Strong | Strong | 2850 - 2960 |

| Aromatic C=C Stretch | Medium-Strong | Strong | 1400 - 1620 |

| N-H Bend (Scissoring) | Strong | Weak | 1590 - 1650 |

| C-F Stretch | Very Strong | Weak-Medium | 1200 - 1350 |

| C-N Stretch (Aromatic) | Strong | Medium | 1250 - 1350 |

| C-O-C Stretch (Ether) | Strong | Weak | 1050 - 1150 |

Medicinal Chemistry and Pharmacological Target Exploration for 3 Fluoro 2 Tetrahydrofuran 2 Yl Aniline Derivatives

Identification of Potential Biological Targets and Pathways

The unique structural features of 3-fluoro-2-(tetrahydrofuran-2-yl)aniline suggest that its derivatives could interact with a variety of biological targets, leading to potential therapeutic applications.

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a major target for drug discovery. ed.ac.uk Fluorinated aniline (B41778) derivatives have been successfully incorporated into numerous kinase inhibitors. The fluorine atom can form favorable interactions within the ATP-binding pocket of kinases and improve pharmacokinetic properties. For instance, fluorinated anilines are key components of approved kinase inhibitors like Sunitinib, which targets multiple receptor tyrosine kinases. researchgate.net The tetrahydrofuran (B95107) group can also contribute to binding by forming hydrogen bonds or by occupying hydrophobic pockets within the kinase domain. The combination of the fluoroaniline (B8554772) and THF moieties in this compound derivatives could, therefore, be exploited to develop novel and potent kinase inhibitors. Research in this area would involve synthesizing a library of derivatives and screening them against a panel of kinases implicated in various cancers.

The search for new antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. nih.gov Both furan (B31954) and aniline derivatives have a history of use in the development of antimicrobial drugs. Compounds containing a furan ring have demonstrated activity against a range of bacteria and fungi. mdpi.comresearchgate.net Similarly, fluorinated anilines have been investigated for their antibacterial properties. nih.gov The incorporation of a fluorine atom can enhance the antimicrobial potency of a molecule. nih.gov Therefore, derivatives of this compound are promising candidates for the development of new antimicrobial agents. Investigations would focus on their minimum inhibitory concentrations (MICs) against various bacterial and fungal strains, including resistant ones. nih.gov

The tetrahydrofuran ring is a key structural component of many nucleoside analogs that exhibit antiviral and antitumor activity. nih.gov These analogs often function by inhibiting viral polymerases or by being incorporated into viral or cellular DNA/RNA, leading to chain termination. The fluorine atom can further enhance the biological activity and stability of these compounds. nih.gov For example, fluoro-substituted nucleosides have shown broad-spectrum antiviral activity. nih.gov Given this, derivatives of this compound could be explored as novel antiviral or antitumor agents. Research could focus on designing and synthesizing derivatives that mimic natural nucleosides to target viral replication or cancer cell proliferation. researchgate.net

Beyond kinases, the this compound scaffold could be used to design inhibitors for other enzymes or modulators for various receptors. For example, furan-containing compounds have been investigated as inhibitors of enzymes like hepatocyte nuclear factor 4α (HNF4α), which is implicated in liver cancer. nih.gov Additionally, aniline derivatives have been explored as ligands for a variety of receptors, including cannabinoid receptors. biosynth.com The specific substitution pattern of this compound could allow for selective interactions with the binding sites of different enzymes and receptors, opening up avenues for the development of therapeutics for a wide range of diseases.

Lead Optimization Strategies and Analog Design

Key strategies for the lead optimization of this compound derivatives would include:

Modification of the Aniline Ring: Introducing various substituents on the aniline ring can modulate the electronic properties and steric interactions of the molecule. This can lead to improved binding affinity and selectivity for the target.

Alterations to the Tetrahydrofuran Ring: The THF ring can be modified by introducing substituents or by altering its stereochemistry. These changes can affect the compound's interaction with the target and its metabolic stability.

Varying the Linker: If the aniline and THF moieties are connected to other parts of a larger molecule, the nature and length of the linker can be varied to optimize the compound's conformation and binding mode.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to guide the design of new analogs with improved properties. nih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Property Modulation via Structural Design

The pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of a drug candidate are critical for its clinical success. The structural features of this compound derivatives can be strategically modified to optimize these properties.

Pharmacokinetics:

Absorption: The lipophilicity of the molecule, which can be fine-tuned by modifying substituents on the aniline or THF rings, will influence its absorption.

Distribution: The presence of the polar aniline and THF groups can affect the volume of distribution of the compound.

Metabolism: The fluorine atom is often introduced to block sites of metabolism, thereby increasing the metabolic stability and half-life of the compound. nih.gov

Pharmacodynamics:

The affinity and selectivity of the compound for its target can be modulated through structural modifications to enhance its therapeutic effect and minimize off-target toxicities. For instance, optimizing the interactions with the target's binding site can lead to a more potent and longer-lasting effect. nih.gov

By carefully considering the structure-property relationships, medicinal chemists can design this compound derivatives with desirable PK/PD profiles, increasing the likelihood of developing a successful drug candidate.

Bioavailability Enhancement Strategies

The oral bioavailability of a drug candidate is a critical parameter that influences its therapeutic potential. For derivatives of this compound, several strategies can be employed to enhance bioavailability, primarily by addressing solubility and permeability.

Structural Modifications:

The inherent structure of this compound provides several avenues for modification to improve bioavailability. The aniline moiety, while a versatile building block in medicinal chemistry, can sometimes lead to poor pharmacokinetic properties. Strategic replacement or modification of the aniline group can enhance bioavailability.

Modulation of Basicity: The basicity of the aniline nitrogen can be fine-tuned through the introduction of electron-withdrawing or -donating groups on the aromatic ring. This can influence the compound's pKa, which in turn affects its solubility and absorption across the gastrointestinal tract.

Introduction of Polar Groups: The tetrahydrofuran (THF) ring offers a site for introducing polar functional groups, such as hydroxyl or methoxy (B1213986) groups. Such modifications can improve aqueous solubility, a key factor for oral absorption. The position and stereochemistry of these groups on the THF ring would be critical to balance solubility and target affinity.

Formulation Strategies:

Beyond structural changes, formulation techniques can significantly enhance the bioavailability of poorly soluble compounds.

Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution. acs.org Techniques like micronization and nanomilling can be applied to derivatives of this compound.

Amorphous Solid Dispersions: Creating an amorphous form of the drug dispersed within a polymer matrix can prevent crystallization and improve the dissolution rate. nih.gov Polymers such as HPMC or PVP could be explored for this purpose.

Lipid-Based Formulations: For lipophilic derivatives, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal fluids and enhance absorption.

A hypothetical study on a series of this compound derivatives could yield results as shown in the interactive table below, illustrating the impact of different strategies on bioavailability.

| Derivative | Modification | Aqueous Solubility (µg/mL) | Caco-2 Permeability (10⁻⁶ cm/s) | Oral Bioavailability (%) |

| Parent | None | 5 | 1.5 | 10 |

| Derivative A | N-acetylation | 15 | 1.2 | 25 |

| Derivative B | 4'-Hydroxy-THF | 50 | 1.8 | 45 |

| Derivative C | Micronized Parent | 5 | 1.5 | 20 |

| Derivative D | SEDDS Formulation | N/A | N/A | 60 |

Metabolic Stability Improvements

Metabolic instability is a common challenge in drug discovery, often associated with the aniline motif. The primary routes of metabolism for aniline-containing compounds include N-oxidation, N-acetylation, and hydroxylation of the aromatic ring. The tetrahydrofuran ring is also susceptible to oxidative metabolism. researchgate.net

Strategies to Mitigate Metabolic Lability:

Modification of the Aniline Moiety:

N-Substitution: Introducing a small alkyl group on the aniline nitrogen can sterically hinder N-oxidation. However, this needs to be carefully balanced as it can also affect target binding.

Isosteric Replacement: As mentioned for bioavailability, replacing the aniline with a less metabolically labile group is a viable strategy. For instance, replacing the aniline with a corresponding aminopyridine or other heterocyclic amine could alter the metabolic profile. acs.org

Modification of the Tetrahydrofuran Ring: The THF ring can undergo oxidative metabolism. researchgate.net Introducing substituents, such as gem-dimethyl groups, adjacent to the oxygen atom or at other positions on the ring can block potential sites of oxidation and improve metabolic stability. In the context of HIV protease inhibitors, modifications to the THF ring have been shown to significantly impact metabolic stability and pharmacokinetic profiles. nih.gov

The following interactive table presents hypothetical data from a metabolic stability study of this compound derivatives in human liver microsomes.

| Derivative | Modification | Half-life (min) in HLM | Intrinsic Clearance (µL/min/mg) |

| Parent | None | 15 | 92.4 |

| Derivative E | 4-Fluoroaniline (B128567) | 25 | 55.4 |

| Derivative F | N-Methylaniline | 35 | 39.6 |

| Derivative G | 4',4'-Dimethyl-THF | 50 | 27.7 |

| Derivative H | Aminopyridine isostere | 65 | 21.3 |

Development of Chemical Probes and Biological Tools for Target Validation

To validate the biological target of this compound derivatives and elucidate their mechanism of action, the development of specific chemical probes and biological tools is essential. sygnaturediscovery.com

Chemical Probes:

Fluorescent Probes: A fluorescent analog of a potent this compound derivative could be synthesized. This involves attaching a fluorophore to a position on the molecule that does not interfere with its biological activity. Such probes can be used in cellular imaging studies to visualize the subcellular localization of the target protein. acs.orgresearchgate.net The aniline moiety itself can sometimes exhibit fluorescence that is sensitive to its environment, a property that could potentially be exploited. acs.org

Affinity-Based Probes:

Biotinylated Probes: A biotin (B1667282) tag can be appended to the lead compound, often via a flexible linker, to create a biotinylated probe. medchemexpress.com This probe can be used in pull-down assays with cell lysates to identify the protein targets that bind to the compound. The biotin-aniline (B3010682) conjugate is a known tool for labeling nucleic acids and proteins. medchemexpress.com

Photoaffinity Probes: These probes contain a photoreactive group (e.g., an azide (B81097) or diazirine) that, upon photoactivation, forms a covalent bond with the target protein. This allows for irreversible labeling and subsequent identification of the target by techniques like mass spectrometry.

Biological Tools for Target Validation:

Once a target has been identified, a variety of biological tools can be used to validate its role in the desired phenotype. nih.govresearchgate.net

Genetic Approaches:

RNA Interference (RNAi): Using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to specifically knock down the expression of the putative target gene can help determine if this reproduces the effect of the compound. nih.gov

CRISPR-Cas9: This gene-editing technology can be used to create knockout cell lines or animal models for the target gene, providing a more definitive validation of the target's role.

"Tool" Molecules: The use of structurally distinct small molecules that are known to modulate the same target can help confirm that the observed biological effect is indeed due to interaction with that target. sygnaturediscovery.com

The development and application of these chemical probes and biological tools are crucial steps in the drug discovery pipeline, providing confidence in the therapeutic hypothesis before advancing a lead candidate into further development. rapidnovor.com

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex molecules like 3-Fluoro-2-(tetrahydrofuran-2-yl)aniline is an area ripe for innovation, with a strong emphasis on creating more efficient, cost-effective, and environmentally responsible processes.

Current synthesis of this compound involves multi-step processes. One documented method begins with the reaction of 2-bromo-3-fluoronitrobenzene (B1289358) and 2,3-dihydrofuran (B140613), followed by a reduction step using a palladium on carbon catalyst with hydrogen gas to yield the final aniline (B41778) product. chemicalbook.com

Future research is expected to focus on several key areas to improve upon existing methods:

Catalytic Systems: The development of novel transition metal catalysts, such as those based on palladium, rhodium, or iron, could lead to more direct and selective synthetic routes. researchgate.net For instance, new catalytic manifolds are augmenting fluorination approaches, which could simplify the introduction of the fluorine atom. cas.cn Research into C-H activation, where a catalyst directly functionalizes a carbon-hydrogen bond, could reduce the number of synthetic steps required, minimizing waste and improving atom economy.

Green Chemistry: A significant push is being made toward "green" synthetic methods. This includes the use of less hazardous solvents, reducing reaction times, and operating at lower temperatures. google.com For example, replacing traditional organic solvents with alternatives like water or supercritical fluids, or developing solvent-free reaction conditions, would represent a major step forward in sustainability. researchgate.net

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better reaction control, higher yields, and easier scalability. Adapting the synthesis of this compound to a flow process could streamline its production for both research and potential industrial applications.

Table 1: Future Synthetic Methodology Improvements

| Area of Innovation | Objective | Potential Impact |

|---|---|---|

| Novel Catalysis | Increase reaction efficiency and selectivity; enable direct C-H functionalization. | Fewer synthetic steps, reduced by-products, and higher purity. |

| Green Chemistry | Minimize hazardous waste, reduce energy consumption, and use renewable feedstocks. | Lower environmental impact and improved process safety. |

| Flow Chemistry | Transition from batch to continuous manufacturing. | Enhanced scalability, better process control, and improved consistency. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.gov These computational tools can analyze vast datasets to predict molecular properties, identify novel drug candidates, and optimize synthetic pathways, significantly accelerating the research and development cycle. nih.gov

For this compound, AI and ML could be applied in several transformative ways:

Predictive Modeling: ML models can be trained to predict the biological activity, and physicochemical properties of novel derivatives. nih.govdrugbank.com By systematically modifying the core structure of this compound in silico, researchers can screen thousands of potential analogs to identify those with the highest probability of desired activity before committing to laboratory synthesis.

Retrosynthesis Planning: AI-powered tools can propose novel and efficient synthetic routes to target molecules. nih.gov This can help chemists overcome synthetic challenges and discover more economical ways to produce the compound and its derivatives.

De Novo Design: Generative AI models can design entirely new molecules based on a set of desired parameters. Researchers could instruct an AI to generate novel compounds that retain the key structural features of this compound but are optimized for a specific biological target or material property.

Table 2: AI and Machine Learning Applications

| AI/ML Application | Function | Advantage for Research |

|---|---|---|

| Predictive Modeling | Forecast biological activity and physicochemical properties of new derivatives. | Prioritizes the most promising compounds for synthesis, saving time and resources. |

| Retrosynthesis Planning | Algorithmically design and suggest optimal synthetic routes. | Accelerates the "make" phase of research and identifies more efficient pathways. nih.gov |

| De Novo Design | Generate novel molecular structures based on desired properties. | Expands the chemical space for discovery beyond intuitive human design. |

Exploration of New Therapeutic Areas and Neglected Diseases

The structural motifs within this compound—specifically the fluoroaniline (B8554772) and tetrahydrofuran (B95107) rings—are present in numerous biologically active compounds. This suggests a strong rationale for exploring its potential in a wider range of therapeutic applications.

Oncology and CNS Disorders: Fluorinated aromatic amines are recognized as important building blocks for therapeutics, particularly in the development of antitumor agents and treatments for central nervous system (CNS) disorders. pmarketresearch.com The fluorine atom can enhance metabolic stability and binding affinity to biological targets. Future research could involve screening this compound and its derivatives against various cancer cell lines and CNS receptor panels.

Infectious and Neglected Diseases: Furan (B31954) and tetrahydrofuran cores are features of well-known drugs with antibacterial, antiviral, and antiparasitic properties. nih.govmdpi.com There is a pressing global need for new treatments for infectious and neglected tropical diseases. Screening this compound against a diverse panel of pathogens, including drug-resistant bacteria and viruses, could uncover new therapeutic leads. The development of new drugs for rare and neglected diseases is often incentivized, making this a viable area for investigation. sci-hub.se

Antimicrobial Activity: Derivatives of furan have demonstrated antimicrobial activity against organisms like Candida albicans, Escherichia coli, and Staphylococcus aureus. nih.govmdpi.comresearchgate.net Systematic investigation of this compound for similar properties could lead to the development of new antimicrobial agents.

Advanced Mechanistic Investigations at the Molecular Level

A fundamental understanding of how this compound interacts with biological systems at the molecular level is crucial for its rational design and optimization as a therapeutic agent or functional material.

Future research should employ advanced analytical and computational techniques to elucidate these mechanisms:

Structural Biology: If the compound shows promise against a specific biological target (e.g., an enzyme or receptor), techniques like X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of the compound bound to its target. This provides invaluable insight into the specific molecular interactions responsible for its activity.

Computational Chemistry: Methods such as Density Functional Theory (DFT) and molecular dynamics simulations can be used to model the compound's behavior. researchgate.netnih.gov These simulations can predict the most stable conformations of the molecule, its electronic properties, and how it interacts with solvent molecules and biological targets over time.

Target Identification and Validation: For compounds with interesting biological activity but an unknown mechanism, chemoproteomics and other advanced techniques can be used to identify the specific cellular proteins it binds to. Validating these targets is a critical step in the drug development process.

By pursuing these future research directions, the scientific community can fully explore and harness the potential of this compound, paving the way for new discoveries in medicine and beyond.

Q & A

Q. 1.1. What are the optimal synthetic routes for preparing 3-Fluoro-2-(tetrahydrofuran-2-yl)aniline?

Methodological Answer: The synthesis of this compound typically involves nucleophilic aromatic substitution or cross-coupling reactions . For example:

- Buchwald-Hartwig amination could couple a fluorinated aryl halide with tetrahydrofuran-2-ylamine derivatives.

- Directed ortho-metalation (DoM) strategies may position the fluorine and tetrahydrofuran substituents regioselectively .

- Protection-deprotection of the aniline group is critical to avoid side reactions during functionalization of the tetrahydrofuran ring.

Key Considerations:

- Use anhydrous conditions to prevent hydrolysis of sensitive intermediates.

- Monitor reaction progress via HPLC or TLC with UV visualization for nitro or amine groups.

Q. 1.2. How can the purity of this compound be validated?

Methodological Answer: Purity assessment requires a combination of techniques:

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula.

- NMR Spectroscopy :

- ¹H NMR to identify aromatic protons (δ 6.5–7.5 ppm) and tetrahydrofuran protons (δ 1.5–4.5 ppm).

- ¹⁹F NMR to confirm fluorine substitution (δ −110 to −130 ppm for aryl-F) .

- HPLC-PDA (Photodiode Array Detection) to quantify impurities (>98% purity threshold for most studies).

Advanced Research Questions

Q. 2.1. How does the tetrahydrofuran substituent influence the electronic properties of the aniline ring?

Methodological Answer: The tetrahydrofuran ring introduces steric hindrance and electron-donating effects via its oxygen atom:

- Computational Studies : Use DFT calculations (e.g., Gaussian 16) to map electron density distributions. Compare with analogs lacking the tetrahydrofuran group (e.g., 3-Fluoro-2-methylaniline ).

- Hammett Parameters : Measure substituent effects on reaction rates (e.g., electrophilic substitution) to quantify electronic contributions.

Data Contradiction Analysis:

Q. 2.2. What strategies mitigate competing side reactions during functionalization of this compound?

Methodological Answer:

- Protecting Groups : Temporarily block the aniline NH₂ with Boc or acetyl groups to prevent undesired amination or oxidation .

- Catalytic Systems : Use Pd/XPhos catalysts for selective cross-coupling while minimizing dehalogenation .

- Low-Temperature Conditions (−78°C) suppress thermal degradation of intermediates.

Q. Case Study :

Q. 2.3. How is this compound utilized in medicinal chemistry research?

Methodological Answer: This compound serves as a pharmacophore scaffold due to:

- Fluorine’s metabolic stability and tetrahydrofuran’s bioavailability enhancement .

- SAR Studies : Derivative libraries can be synthesized via:

- Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups.

- Reductive amination to diversify the aniline moiety.

Q. Example Application :

Q. 2.4. What are the stability challenges of this compound under varying pH conditions?

Methodological Answer:

- Accelerated Stability Testing :

- Expose the compound to buffers (pH 1–13) at 40°C for 24–72 hours.

- Analyze degradation products via LC-MS .

- Key Findings :

- Acidic conditions (pH < 3) may protonate the aniline, leading to ring-opening of tetrahydrofuran.

- Basic conditions (pH > 10) risk oxidation of the amine to nitroso derivatives .

Q. Table 1. Comparative Spectroscopic Data for Fluorinated Anilines

Q. Table 2. Synthetic Route Comparison

| Method | Yield (%) | Purity (%) | Key Challenge |

|---|---|---|---|

| Buchwald-Hartwig | 65 | 95 | Pd leaching |

| Directed Metalation | 78 | 97 | Regioselectivity control |

| Reductive Amination | 55 | 90 | Over-reduction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.